3-(2-Furyl)acrylophenone
Description
Overview of α,β-Unsaturated Ketones and Furan-Containing Organic Compounds
α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds that feature a ketone functional group conjugated with an alkene double bond. wikipedia.org This arrangement, with the general structure (O=CR)−Cα=Cβ−R, results in a distinctive electronic distribution across the molecule. wikipedia.org The electronegativity of the oxygen atom pulls electron density from the β-carbon, rendering it electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.orgopenstax.org This characteristic allows for conjugate additions, such as the Michael addition, which are fundamental reactions in organic synthesis for forming carbon-carbon bonds. pressbooks.publibretexts.org
Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.org Furan and its derivatives are pivotal building blocks in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. wisdomlib.orgnih.gov These compounds are found in numerous therapeutic agents and are investigated for properties including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. wisdomlib.orgutripoli.edu.ly The furan ring's ability to act as a pharmacophore and its capacity for chemical modification make it a valuable scaffold in drug discovery. wisdomlib.orgutripoli.edu.ly
| Compound Class | Key Structural Feature | Primary Reactivity | Significance in Research |
| α,β-Unsaturated Ketones (Enones) | Ketone conjugated with C=C double bond | Susceptible to 1,4-conjugate addition (e.g., Michael Addition) | Key intermediates in organic synthesis for C-C bond formation. pressbooks.publibretexts.org |
| Furan-Containing Compounds | Five-membered aromatic ring with one oxygen atom | Participates in various organic reactions | Important pharmacophores in medicinal chemistry with diverse biological activities. wisdomlib.orgnih.gov |
Structural Features and Research Interest in the Acrylophenone (B1666309) Framework
The acrylophenone framework is characterized by a phenyl ketone group attached to a propenone system (an α,β-unsaturated ketone). hmdb.cawikipedia.org This core structure is a type of chalcone (B49325), which are compounds with a 1,3-diaryl-2-propen-1-one backbone. derpharmachemica.com The presence of the reactive α,β-unsaturated keto function is a key determinant of the biological activities observed in this class of compounds. derpharmachemica.com
In 3-(2-Furyl)acrylophenone, the structure consists of a phenyl group and a 2-furyl group linked by the three-carbon α,β-unsaturated ketone bridge. nih.gov The IUPAC name for this compound is (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. nih.gov The incorporation of the furan ring, an electron-withdrawing group, enhances the electrophilicity at the β-carbon, influencing its reactivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAGSGSYUAOFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870760 | |
| Record name | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-21-5 | |
| Record name | 3-(2-Furanyl)-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 3 2 Furyl Acrylophenone
Condensation Reactions in 3-(2-Furyl)acrylophenone Synthesis
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone lacking an α-hydrogen with an enolizable ketone or aldehyde. In the context of this compound synthesis, this translates to the condensation of furfural (B47365) (furan-2-carbaldehyde) with acetophenone (B1666503).
The reaction proceeds via the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. The subsequent dehydration of the resulting β-hydroxy ketone readily affords the α,β-unsaturated ketone, this compound. This reaction can be catalyzed by either acids or bases.
Base-catalyzed Claisen-Schmidt condensation is the most common approach for synthesizing this compound. A variety of bases, ranging from simple hydroxides to more complex solid catalysts, have been effectively utilized.
Homogeneous base catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used due to their low cost and high reactivity. scispace.com These reactions are typically carried out in polar protic solvents like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating.
Heterogeneous solid base catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact. sci-hub.se A notable example is the use of alumina-supported calcium oxide (Al₂O₃/CaO), which has demonstrated high efficiency and 100% selectivity for the formation of this compound at 120°C. rsc.orgacgpubs.org Other solid bases like calcined hydrotalcites and magnesium oxide (MgO) have also been investigated, showing good catalytic activity. The choice of solvent can influence the reaction, with polar solvents like ethanol and acetonitrile (B52724) being common. sci-hub.se
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 15% w/w Al₂O₃/CaO | Ethanol | 120 | 2 | 98.5 (conversion) | acgpubs.org |
| NaOH | Ethanol/Water | Room Temp | - | 75 | sci-hub.se |
| Hydrotalcite (HTr) | Ethanol | 90 | - | - | sci-hub.se |
While less common than base-catalyzed methods, acid catalysis provides an alternative route for the Claisen-Schmidt condensation. Acid catalysts facilitate the reaction by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol form of the ketone.
Traditional acid catalysts such as hydrogen chloride (HCl) and aluminum chloride (AlCl₃) have been employed. More recently, the use of Brønsted acidic ionic liquids has been explored as environmentally benign dual catalyst-solvent systems for this condensation, offering good catalytic activities and recyclability. dicp.ac.cn Another approach involves the use of solid acid catalysts like MWCNTs-COOH/CeO₂, which has been shown to be effective in ethanol, yielding a variety of chalcones in high yields. sid.ir
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid | - (Neat) | - | - | Good | dicp.ac.cn |
| MWCNTs-COOH/CeO₂ (5 mol%) | Ethanol | - | 60 min | High | sid.ir |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. In the context of this compound synthesis, microwave-assisted Claisen-Schmidt condensation offers a green and efficient alternative to conventional heating methods.
These reactions can be performed under solvent-free conditions or with a minimal amount of a high-dielectric solvent. Both acid and base catalysts can be employed in conjunction with microwave heating. For instance, the use of K-10 clay under solventless microwave irradiation has been reported for the cyclization of related chalcones. researchgate.netacgpubs.org Hydrotalcite-based materials have also been successfully used as catalysts for the microwave-assisted aldol (B89426) condensation of furfural with acetone, a closely related reaction. researchgate.net
Photo-Oxygenation Processes for Furan-Derived Compounds
The furan (B31954) ring is known to be susceptible to photo-oxidation, a process that can lead to the formation of various oxygenated products. scispace.com This reactivity is relevant to the stability and potential transformations of this compound, especially under conditions involving light and oxygen. The photo-oxidation of furans typically proceeds via a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide. scispace.com This intermediate can then undergo various rearrangements and reactions depending on the substituents and the reaction medium, leading to the formation of hydroperoxides, dicarbonyl compounds, or other oxidized species. scispace.com
While specific studies on the photo-oxygenation of this compound are not extensively detailed in the reviewed literature, the known reactivity of the furan moiety suggests that this compound could be sensitive to prolonged exposure to light and air. This is an important consideration for its synthesis, purification, and storage, as photo-oxidative degradation could lead to the formation of impurities. The application of furan-based photo-oxidation has also been explored in the context of nucleic acid and protein targeting, highlighting the synthetic utility of the reactive intermediates generated from furan oxidation. nih.gov
Industrial-Scale Synthetic Considerations and Optimization Strategies
The commercial attractiveness of this compound, particularly for the pharmaceutical industry, necessitates the development of efficient and scalable synthetic processes. rsc.org Key considerations for industrial-scale production include catalyst selection, reaction conditions, and process optimization to maximize yield, minimize waste, and ensure economic viability.
For large-scale synthesis, the use of heterogeneous catalysts is highly advantageous due to the ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling. Solid base catalysts like Al₂O₃/CaO have shown promise for this purpose. rsc.orgacgpubs.org The development of flow reactors, as opposed to batch reactors, can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety for industrial applications. osti.gov
Optimization strategies often focus on several key parameters:
Catalyst Activity and Stability: Identifying a robust catalyst that maintains high activity over multiple cycles is crucial for cost-effective production. rsc.org
Reaction Medium: The choice of solvent can impact reaction rates, selectivity, and the ease of product isolation. Solvent-free or green solvent-based processes are increasingly preferred to minimize environmental impact.
Reactant Ratio: Adjusting the molar ratio of furfural to acetophenone can influence the reaction equilibrium and minimize the formation of by-products.
Temperature and Pressure: Optimizing these parameters can enhance reaction rates and drive the reaction to completion.
Downstream Processing: Efficient methods for product isolation and purification are essential for obtaining high-purity this compound.
The Cannizzaro reaction of furfural, an undesirable side reaction that can occur under basic conditions, can lead to catalyst deactivation and the formation of impurities like 2-furoic acid. osti.gov Strategies to suppress this side reaction, such as careful control of reaction conditions and catalyst design, are important for process optimization.
Chemical Reactivity and Mechanistic Investigations of 3 2 Furyl Acrylophenone
Cycloaddition Reactions of the Acrylophenone (B1666309) Moiety
The conjugated system of 3-(2-furyl)acrylophenone, specifically the furan (B31954) ring acting as a diene, is susceptible to cycloaddition reactions. These reactions provide pathways to complex bicyclic structures.
[4+2] Cycloadditions and Diels-Alder Pathways
The furan ring in this compound can participate as the diene component in [4+2] cycloaddition reactions, a classic example of the Diels-Alder reaction. This type of reaction is a powerful tool in organic synthesis for the formation of six-membered rings. mdpi.com The reactivity of the furanic diene with a dienophile is a key step in creating more complex molecular architectures. mdpi.com
1,4-Cycloaddition with Dienophiles (e.g., Tetrachloro-o-benzoquinone)
A notable reaction of this compound is its 1,4-cycloaddition with potent dienophiles. Tetrachloro-o-benzoquinone, an electron-deficient alkene, readily reacts with the furyl residue of 3-(2-furyl)acrylophenones. rsc.org This reaction proceeds via a Diels-Alder pathway where the furan ring acts as the diene and the quinone acts as the dienophile. rsc.org The process involves the formation of a 1:1 adduct, demonstrating the high reactivity of the furan system towards this type of cycloaddition. rsc.org Under more drastic conditions, further addition of the quinone to the electrophilic double bond of the acrylophenone side chain can occur, leading to 2:1 adducts. rsc.org
| Reactants | Dienophile | Conditions | Product Type | Citation |
| This compound | Tetrachloro-o-benzoquinone | Standard | 1:1 Adduct (1,4-Cycloaddition) | rsc.org |
| This compound | Tetrachloro-o-benzoquinone | Drastic | 2:1 Adduct | rsc.org |
Formation of Bicyclic Adducts
The 1,4-cycloaddition between the furan moiety of this compound and dienophiles like tetrachloro-o-benzoquinone results in the formation of stable bicyclic adducts. rsc.org The initial product is a 1:1 adduct where a new six-membered ring containing an oxygen bridge is fused to the quinone derivative. This structure effectively incorporates the furan ring into a more complex, three-dimensional framework. rsc.org
Hydrogenation Reactions and Saturation of Conjugated Systems
The α,β-unsaturated double bond in the acrylophenone side chain is a prime site for hydrogenation reactions. These reactions lead to the saturation of the conjugated system, yielding the corresponding saturated ketone analogues.
Catalytic Hydrogenation Methods for Double Bond Reduction
The reduction of the carbon-carbon double bond in chalcones and their analogues, such as this compound, can be achieved through direct chemical hydrogenation. mdpi.com This typically requires the use of metal catalysts. mdpi.com Common catalysts employed for the hydrogenation of such conjugated systems include complexes of iridium, palladium, ruthenium, or nickel. mdpi.com These reactions are generally performed under controlled conditions due to the high flammability of hydrogen gas. mdpi.com Biocatalytic methods using ene reductases present in various yeast strains have also proven effective for this transformation. mdpi.comnih.gov
| Method | Catalyst/Reagent | Outcome | Citation |
| Chemical Hydrogenation | Iridium, Palladium, Ruthenium, or Nickel complexes | Reduction of C=C double bond | mdpi.com |
| Biotransformation | Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) | Selective hydrogenation of C=C double bond | mdpi.comnih.gov |
Selective Reduction to Saturated Ketone Analogues
A key aspect of the hydrogenation of this compound and related chalcones is the ability to selectively reduce the C=C double bond without affecting the carbonyl group or the aromatic rings. This chemoselectivity is crucial for synthesizing saturated ketones, which are valuable synthetic intermediates. rsc.org Biotransformations using yeast cultures, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have demonstrated high efficiency and selectivity in converting this compound derivatives into their saturated ketone counterparts, often with conversions exceeding 99%. mdpi.comnih.gov This biological approach offers a significant advantage by producing the desired product cleanly, with minimal formation of side products. nih.gov The resulting saturated ketone analogue is 3-(2-furyl)-1-phenylpropan-1-one. mdpi.com
Nucleophilic Addition to the Carbonyl Group
The carbonyl group in this compound, an α,β-unsaturated ketone, is a key site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to a range of derivatives.
The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. wikipedia.org This condensation reaction is characteristic of aldehydes and ketones and proceeds via a two-step mechanism. masterorganicchemistry.comyoutube.com Initially, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acrylophenone. youtube.com This is followed by a series of proton transfers, leading to a neutral tetrahedral intermediate. youtube.com The final step involves the elimination of a water molecule to form the stable C=N double bond of the oxime. masterorganicchemistry.comchemtube3d.com Due to the unsymmetrical nature of the parent ketone, the resulting oxime can exist as E/Z stereoisomers. khanacademy.org
Table 1: Synthesis of this compound Oxime
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Condensation |
Analogous to oxime formation, this compound reacts with hydrazine (B178648) or its substituted derivatives, such as isonicotinic hydrazide, to yield the corresponding hydrazone. nih.gov Hydrazones are a class of organic compounds characterized by the presence of an azomethine group (–NHN=CH–). nih.gov The synthesis involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon of the acrylophenone. This is followed by a dehydration step, which is often catalyzed by a small amount of acid, to produce the final hydrazone product. nih.gov This reaction is a reliable method for derivatizing carbonyl compounds.
Table 2: Synthesis of this compound Hydrazone
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydrazine (N₂H₄) | This compound hydrazone | Condensation |
Oxidation Pathways of the Furan Ring
The furan ring in this compound is susceptible to oxidative cleavage, a reaction that can lead to the formation of various dicarbonyl compounds. The specific products formed are highly dependent on the oxidizing agent and the reaction conditions employed.
The oxidation of the furan moiety can proceed through several pathways. A common mechanism involves the formation of an endoperoxide intermediate, which subsequently rearranges to yield a dicarbonyl compound. nih.govresearchgate.net In the case of 2-substituted furans, this oxidative ring-opening typically generates 1,4-dicarbonyl systems. nih.govnih.gov For instance, the oxidation of furan itself by P450 enzymes initially yields cis-2-butene-1,4-dial. nih.gov While the direct formation of a furan-2,3-dione is less common, photooxygenation of certain (β-keto)-2-substituted furans has been shown to produce functionalized 3(2H)-furanones. researchgate.net The oxidation of the furan ring in this compound is expected to break the heterocyclic ring, leading to a linear polycarbonyl species.
The choice of oxidizing agent dictates the outcome of the reaction with the furan ring. Strong oxidants tend to cause complete cleavage of the ring.
Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidizing agent, potassium permanganate can readily oxidize the furan ring. semanticscholar.org In studies involving molecules containing both a furan ring and other functional groups, KMnO₄ has been observed to selectively oxidize the furyl substituent to a carboxylic acid group upon heating. researchgate.net Under harsh conditions (hot, concentrated, acidic), KMnO₄ is known to cause oxidative cleavage of the ring, breaking it open to form dicarboxylic or keto-carboxylic acids. libretexts.orgyoutube.com
Chromium Trioxide (CrO₃): Chromium trioxide is another potent oxidizing agent, frequently used in formulations like the Jones reagent. organic-chemistry.orgwikipedia.org It is capable of oxidizing the furan ring, often leading to maleic anhydride (B1165640) or its derivatives through ring cleavage. wikimedia.org This transformation highlights the susceptibility of the furan nucleus to degradation by strong chromium(VI) oxidants. derpharmachemica.com
Table 3: Specificity of Oxidizing Agents on the Furan Ring
| Oxidizing Agent | Typical Conditions | Likely Product from Furan Ring Cleavage |
| Potassium Permanganate (KMnO₄) | Hot, acidic/alkaline | Ring-opened dicarboxylic or keto-acids |
| Chromium Trioxide (CrO₃) | Acidic (e.g., Jones oxidation) | Ring-opened dicarbonyls or carboxylic acids |
Reduction of the Carbonyl Functionality
The selective reduction of the carbonyl group in this compound, which is an α,β-unsaturated ketone (chalcone), can be achieved while preserving the adjacent carbon-carbon double bond. This transformation yields an allylic alcohol. researchgate.net This type of selective reduction is valuable in organic synthesis.
The most common reagents for this 1,2-reduction are metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net These reagents preferentially attack the electrophilic carbonyl carbon over the carbons of the double bond. For enhanced selectivity, the Luche reduction, which employs NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for reducing α,β-unsaturated ketones to their corresponding allylic alcohols without significant competing 1,4-reduction of the double bond. researchgate.net
Table 4: Selective Reduction of the Carbonyl Group
| Substrate | Reagent(s) | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | 1-Phenyl-3-(2-furyl)prop-2-en-1-ol | 1,2-Reduction |
| This compound | NaBH₄, Cerium(III) chloride (CeCl₃) | 1-Phenyl-3-(2-furyl)prop-2-en-1-ol | Luche Reduction |
Selective Reduction Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
The reduction of the carbonyl group in this compound can be achieved using complex metal hydrides, with the choice of reagent determining the selectivity of the reaction. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones.
Sodium Borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. In the case of this compound, NaBH₄ targets the carbonyl carbon. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation, typically from the solvent (e.g., ethanol), yields the corresponding secondary alcohol. Due to its mild nature, NaBH₄ generally does not reduce the conjugated carbon-carbon double bond.
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent compared to NaBH₄. While it readily reduces the carbonyl group of this compound, it can also reduce the α,β-unsaturated double bond, especially when used in excess. The higher reactivity of LiAlH₄ is attributed to the weaker and more polar Al-H bond compared to the B-H bond in NaBH₄. Reactions with LiAlH₄ must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. The outcome of the reaction can sometimes be controlled by the stoichiometry and reaction conditions.
| Reducing Agent | Chemical Formula | Typical Reactivity with this compound | Solvent |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Selective reduction of the ketone to a secondary alcohol. | Protic (e.g., Ethanol (B145695), Methanol) |
| Lithium Aluminum Hydride | LiAlH₄ | Strong reduction of the ketone; may also reduce the C=C double bond. | Aprotic (e.g., Diethyl Ether, THF) |
Formation of Corresponding Alcohol Derivatives
The reduction of this compound leads to the formation of valuable alcohol derivatives.
Selective Carbonyl Reduction : Using a mild reagent like sodium borohydride, the primary product is (E)-1-phenyl-3-(2-furyl)prop-2-en-1-ol. In this reaction, the α,β-unsaturation is preserved, and only the ketone functionality is converted to a secondary alcohol.
Complete Reduction : A strong reducing agent like lithium aluminum hydride can lead to the formation of 1-phenyl-3-(2-furyl)propan-1-ol. This product results from the reduction of both the carbonyl group and the conjugated ethylenic double bond.
The synthesis of these alcohol derivatives, known as 2-furyl carbinols, is a key transformation, providing access to a range of other functionalized molecules.
Electrophilic Substitution Reactions on the Furan Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The acrylophenone substituent at the C-2 position acts as a deactivating group, directing incoming electrophiles primarily to the C-5 position.
Halogenation Procedures (e.g., Bromination)
The halogenation of the furan ring can be achieved using various brominating agents. While specific studies on this compound are not prevalent, the bromination of other furan-containing compounds provides insight into the expected reactivity. Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective for the selective bromination of furan rings. nih.gov For this compound, the reaction with such a reagent would be expected to yield 3-(5-bromo-2-furyl)acrylophenone, with the bromine atom substituting the hydrogen at the C-5 position of the furan moiety. The reaction conditions, such as temperature and solvent, can be optimized to favor monosubstitution and prevent side reactions. nih.gov
Nitration Reactions
Nitration of the furan ring in this compound introduces a nitro group, a valuable functional group for further synthetic transformations. The nitration of furfural (B47365), a closely related compound, is effectively carried out using acetyl nitrate (B79036) (AcONO₂), which is generated in situ from nitric acid and acetic anhydride. nih.gov This mild nitrating agent is suitable for the sensitive furan ring, which can be prone to oxidation or ring-opening under harsher conditions. nih.gov The reaction proceeds via electrophilic substitution, yielding 5-nitrofurfural. nih.gov By analogy, the nitration of this compound is expected to occur selectively at the C-5 position of the furan ring, producing 3-(5-nitro-2-furyl)acrylophenone.
| Reaction | Typical Reagent | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-2-furyl)acrylophenone |
| Nitration | Acetyl Nitrate (HNO₃ / Acetic Anhydride) | 3-(5-Nitro-2-furyl)acrylophenone |
Halogenation of the Acrylophenone System
Beyond the furan ring, the α,β-unsaturated double bond of the acrylophenone system is also a site of reactivity, particularly for electrophilic addition reactions.
Synthesis of Dibromide Intermediates (e.g., β-(2'-Furyl)acrylophenone Dibromide)
The addition of bromine across the carbon-carbon double bond of chalcones is a well-established transformation that yields dibromide intermediates. koyauniversity.org In the case of this compound and its derivatives, this reaction proceeds readily. For example, the bromination of 1-phenyl-3-(5-nitro-2-furyl)-2-propen-1-one, a close analogue, is accomplished by treating the compound with a solution of bromine in glacial acetic acid. nih.govresearchgate.net The reaction involves the electrophilic attack of bromine on the double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give the vicinal dibromide. This results in the formation of 2,3-dibromo-3-(2-furyl)-1-phenylpropan-1-one, which is also named β-(2'-Furyl)acrylophenone dibromide. These dibromopropanone compounds are crystalline solids that can be isolated by filtration. nih.gov
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound (or derivative) | Bromine (Br₂) | Glacial Acetic Acid | 2,3-Dibromo-3-(2-furyl)-1-phenylpropan-1-one (dibromide derivative) |
Spectroscopic and Structural Elucidation of 3 2 Furyl Acrylophenone and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Furyl)acrylophenone, both ¹H and ¹³C NMR spectra provide definitive information about its structure.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each proton. The trans-configuration of the alkene protons is confirmed by the large coupling constant (J ≈ 15.4 Hz) observed between them.
Experimental ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the protons of the phenyl, furan (B31954), and enone moieties. nih.gov The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the furan and vinyl protons resonate at characteristic chemical shifts. nih.gov A detailed assignment of the proton signals is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Phenyl) | 8.00-8.04 | Multiplet | - |
| H-3', H-4', H-5' (Phenyl) | 7.48-7.62 | Multiplet | - |
| H-5'' (Furan) | 7.48-7.62 | Multiplet | - |
| H-β (Vinyl) | 7.34 | Doublet | 15.41 |
| H-3'' (Furan) | 6.72 | Doublet | 3.35 |
| H-4'' (Furan) | 6.52 | Doublet of Doublets | 1.83, 3.35 |
Data sourced from a 300 MHz ¹H NMR spectrum in CDCl₃. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound displays 11 distinct signals, corresponding to the 13 carbon atoms in the molecule, indicating some degree of symmetry or overlapping signals in the phenyl group. nih.gov
The carbonyl carbon (C=O) is characteristically found at the most downfield position, typically around 190 ppm. nih.gov The carbons of the furan ring and the phenyl ring, as well as the vinylic carbons, resonate in the aromatic/alkene region of the spectrum. The assignments for the carbon signals are detailed in the table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 189.79 |
| C-2'' (Furan) | 151.62 |
| C-5'' (Furan) | 144.87 |
| C-1' (Phenyl) | 138.09 |
| C-4' (Phenyl) | 132.70 |
| C-β (Vinyl) | 130.62 |
| C-2', C-6' (Phenyl) | 128.55 |
| C-3', C-5' (Phenyl) | 128.36 |
| C-α (Vinyl) | 119.27 |
| C-3'' (Furan) | 116.16 |
| C-4'' (Furan) | 112.62 |
Data sourced from a 75 MHz ¹³C NMR spectrum in CDCl₃. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound shows several key absorption bands that confirm the presence of its constituent moieties. A strong absorption band is observed at 1658 cm⁻¹, which is characteristic of the stretching vibration of the α,β-unsaturated carbonyl group (C=O). mdpi.com The presence of the furan and phenyl rings is indicated by C=C stretching vibrations observed in the 1474-1594 cm⁻¹ region. mdpi.com Furthermore, C-H stretching vibrations for the aromatic and alkene protons are found at 3035 cm⁻¹ and 3123 cm⁻¹, respectively. mdpi.com
| Vibrational Mode | Wavenumber (ν, cm⁻¹) |
| C-H Stretch (Alkene) | 3123 |
| C-H Stretch (Aromatic) | 3035 |
| C=O Stretch (Carbonyl) | 1658 |
| C=C Stretch (Aromatic/Alkene) | 1594, 1545, 1474 |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula of a compound. The molecular formula of this compound is C₁₃H₁₀O₂. The theoretical exact mass for this formula is 198.0681 Da. nih.gov
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]+ is observed at m/z 198, corresponding to its molecular weight. nih.gov The fragmentation of chalcones is influenced by the substituents on both the A and B rings. nih.gov
Common fragmentation pathways for chalcones involve cleavages at the α,β-unsaturated ketone core. For this compound, prominent peaks are observed at m/z 105 and, to a lesser extent, at m/z 198. nih.gov The peak at m/z 105 can be attributed to the benzoyl cation [C6H5CO]+, formed by the cleavage of the bond between the carbonyl carbon and the adjacent olefinic carbon. Another significant fragmentation involves the loss of the furan ring. The fragmentation patterns of chalcones can be complex, often involving rearrangements. nih.gov For instance, the loss of CO is a common fragmentation pathway observed in many chalcone (B49325) derivatives. nih.gov
The specific fragmentation pattern is highly dependent on the ionization method used. For example, studies using atmospheric pressure chemical ionization (APCI) have shown that the major fragmentation pathways for protonated chalcones are the loss of the phenyl group from either ring, combined with the loss of CO. nih.gov In contrast, other ionization techniques may yield different characteristic fragments. The analysis of these fragmentation patterns provides valuable information for the structural elucidation of novel chalcone analogs. bohrium.com
Table 1: Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Structural Moiety |
| [M]+ | 198 | Molecular Ion |
| [C6H5CO]+ | 105 | Benzoyl cation |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which is then compared to the theoretical values calculated from the proposed molecular formula. For this compound, with a molecular formula of C13H10O2, the theoretical elemental composition is approximately 78.77% Carbon (C) and 5.08% Hydrogen (H).
In a study of a related compound, (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C13H10O3), the calculated elemental analysis was C 72.90% and H 4.71%. The experimentally found values were C 72.88% and H 4.65%, which are in close agreement with the theoretical values, thus confirming the stoichiometry of the synthesized compound. nih.gov This close correlation between the experimental and theoretical values provides strong evidence for the purity and the correct molecular formula of the synthesized compound. Discrepancies between the found and calculated values can indicate the presence of impurities or an incorrect structural assignment.
Table 2: Elemental Analysis Data for a this compound Analog
| Element | Theoretical % | Experimental % |
| Carbon (C) | 72.90 | 72.88 |
| Hydrogen (H) | 4.71 | 4.65 |
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method used to monitor the progress of a reaction and to check the purity of the final product. In the context of chalcone synthesis, TLC is routinely employed. iiarjournals.org A solution of the synthesized compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents.
The separation of components is based on their differential partitioning between the stationary and mobile phases. The purity of the compound is assessed by the presence of a single spot on the developed chromatogram when visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. For chalcones, a mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluting system for column chromatography, a preparative technique that operates on the same principles as TLC, to isolate the desired product. mdpi.com High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the purity assessment and quantification of chalcones. conicet.gov.ar
X-ray Crystallography for Solid-State Structural Determination
The molecule adopts an E conformation about the C=C double bond. researchgate.net The crystal system is monoclinic with the space group P 1 21/c 1. nih.gov The unit cell parameters are a = 9.5296 Å, b = 10.1383 Å, and c = 11.1595 Å, with α = 90°, β = 103.922°, and γ = 90°. nih.gov The furan and phenyl rings are not coplanar, with a dihedral angle of 24.07 (7)° between them. researchgate.net The crystal structure reveals that the molecules are connected by weak C—H···O hydrogen bonds and C—H···π interactions, forming ribbons that extend along the c-axis. researchgate.net This detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of the molecules in the crystal lattice and can provide insights into the compound's physical properties.
Table 3: Crystal Data for this compound
| Parameter | Value |
| Molecular Formula | C13H10O2 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 9.5296 |
| b (Å) | 10.1383 |
| c (Å) | 11.1595 |
| α (°) | 90 |
| β (°) | 103.922 |
| γ (°) | 90 |
Advanced Applications in Organic Synthesis
Building Block for Diverse Heterocyclic Compound Synthesis
The α,β-unsaturated ketone moiety in 3-(2-Furyl)acrylophenone is a prime site for nucleophilic attack and cyclocondensation reactions, making it an ideal starting material for the synthesis of various five- and six-membered heterocyclic rings. The presence of the furan (B31954) ring further diversifies the chemical space accessible from this precursor, influencing the reactivity and properties of the resulting heterocyclic derivatives.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are a critically important class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities. The reaction of this compound with hydrazine (B178648) derivatives provides a direct and efficient route to pyrazole and pyrazoline structures.
The synthesis typically proceeds through a cyclocondensation reaction between the α,β-unsaturated ketone of the chalcone (B49325) and a hydrazine. For instance, the reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, also known as a pyrazoline. dergipark.org.trcsic.es The reaction mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Further reaction with substituted hydrazines, such as phenylhydrazine, yields N-substituted pyrazoline derivatives. These reactions are often carried out under various catalytic conditions to improve yields and selectivity. The resulting pyrazoline ring can be subsequently oxidized to the corresponding pyrazole if desired.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Reactant | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Hydrazine Hydrate | 3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | Not explicitly reported | dergipark.org.trcsic.es |
| This compound | Phenylhydrazine Hydrochloride | 1,5-Diphenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Not explicitly reported | |
| Benzoylacetone | Furan-2-carbohydrazide | (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | Not explicitly reported | nih.gov |
Synthesis of Isoxazole (B147169) Derivatives
Isoxazole moieties are prevalent in a variety of pharmacologically active compounds. The synthesis of isoxazole and isoxazoline (B3343090) (dihydroisoxazole) derivatives from this compound is readily achieved through its reaction with hydroxylamine (B1172632).
The reaction involves the cyclocondensation of this compound with hydroxylamine hydrochloride. This process typically occurs in the presence of a base, such as sodium hydroxide (B78521) or pyridine, in a solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the 3-(furan-2-yl)-5-phenyl-4,5-dihydroisoxazole. researchgate.netresearchgate.net
The regioselectivity of the cyclization can be influenced by the reaction conditions. These isoxazoline derivatives can serve as intermediates for further functionalization, for example, through Mannich reactions to introduce additional pharmacophores. researchgate.net
Table 2: Synthesis of Isoxazole Derivatives from this compound
| Reactant | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Furan-2-yl)-3-phenylprop-2-en-1-one | Hydroxylamine Hydrochloride | 3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole | Not explicitly reported | researchgate.net |
| 1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-ones | Hydroxylamine Hydrochloride, N-methyl piperazine | 1-{[3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | Not explicitly reported | researchgate.net |
Generation of Thieno[2,3-d]isothiazoles
While a direct, one-pot synthesis of thieno[2,3-d]isothiazoles from this compound is not prominently reported, a plausible synthetic route can be envisioned through multi-step transformations that leverage the reactivity of the chalcone. A key transformation would involve the conversion of the furan ring into a thiophene (B33073) ring, a common strategy in heterocyclic chemistry.
One potential pathway involves the initial reaction of this compound to form a pyrimidine-2-thione derivative, which can then be S-alkylated and subsequently cyclized to form a thieno[2,3-d]pyrimidine (B153573) scaffold. nih.gov Although this leads to a different thieno-fused system, it demonstrates the feasibility of converting the furan-containing chalcone into a thiophene-based heterocycle.
A more direct, albeit hypothetical, route to a thieno[2,3-d]isothiazole precursor could involve a reaction sequence that first constructs a substituted thiophene from the acrylophenone (B1666309) backbone, followed by established methods for the annulation of the isothiazole (B42339) ring. researchgate.net For instance, the α,β-unsaturated ketone could potentially undergo a Gewald-type reaction with sulfur and a compound containing an active methylene (B1212753) group to form a 2-aminothiophene derivative. This thiophene could then be further functionalized and cyclized to yield the desired thieno[2,3-d]isothiazole system.
Intermediate in the Preparation of Complex Organic Molecules
The reactivity of this compound allows it to serve as a crucial intermediate in multi-step syntheses of more complex organic molecules. Its ability to undergo various transformations, including conjugate additions, cycloadditions, and functional group modifications, makes it a valuable synthon.
For example, the α,β-unsaturated system of this compound can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position. This reaction is fundamental in carbon-carbon and carbon-heteroatom bond formation, paving the way for the construction of elaborate molecular frameworks. The resulting adducts can then be subjected to further transformations, such as cyclizations or functional group interconversions, to build intricate molecular architectures.
Precursor for Agrochemical and Pharmaceutical Scaffolds
The furan and chalcone moieties are present in numerous compounds with demonstrated agrochemical and pharmaceutical activities. Consequently, this compound serves as an important precursor for the development of novel scaffolds in these fields.
The diverse heterocyclic derivatives synthesized from this chalcone, such as pyrazoles and isoxazoles, are themselves well-established pharmacophores. For instance, many commercial pesticides and herbicides contain pyrazole rings, and a variety of drugs on the market feature isoxazole cores. The ability to readily synthesize a library of substituted pyrazole and isoxazole derivatives from this compound allows for the exploration of structure-activity relationships and the optimization of biological activity.
Furthermore, the phenylpropanoid-like structure of this compound, combined with the furan ring, provides a template for designing new molecules that can interact with biological targets. The furan ring, in particular, can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can modulate the pharmacological profile of a molecule. Research has shown that chalcones containing furan and thiophene rings exhibit promising antibacterial and anticancer activities.
Contributions to Materials Science and Polymer Chemistry
Role in Organic Photovoltaic Materials Development
The development of efficient organic photovoltaic (OPV) devices relies on materials that can absorb sunlight effectively and facilitate the separation of charge carriers (excitons) into free electrons and holes. The fundamental structure of 3-(2-Furyl)acrylophenone, with its donor-π-acceptor (D-π-A) characteristics, makes it a theoretical candidate for inclusion in OPV active layers. The furan (B31954) ring can act as an electron-rich donor, while the acrylophenone (B1666309) moiety functions as an electron-accepting group, connected by a conjugated π-bridge.
This intramolecular charge transfer character is a desirable feature for OPV materials, as it can influence the electronic band gap and energy levels (HOMO/LUMO) of the resulting material. In principle, polymers incorporating the this compound unit could be designed to have tailored light-absorption profiles and electronic properties suitable for photovoltaic applications. While extensive research has focused on other furan-based polymers like poly(ethylene 2,5-furandicarboxylate) and polythiophenes for solar cells, the specific integration of this compound into high-performance OPV devices is an area that remains under exploration. The primary interest lies in its potential as a monomer to create novel conjugated polymers or as a non-fullerene acceptor, though detailed photovoltaic performance data for such materials are not yet widely reported.
Utility in Optoelectronic Devices based on Unique Optical Properties
The utility of this compound in optoelectronic devices stems from its distinct optical properties, which are characteristic of conjugated chalcone (B49325) derivatives. These compounds are known for their strong absorption in the ultraviolet-visible spectrum, a prerequisite for any light-interacting application. The specific absorption and emission wavelengths are dictated by the extent of electronic conjugation and the nature of any substituent groups on the aromatic rings.
The conjugated π-system allows for efficient intramolecular charge transfer upon photoexcitation, which can lead to phenomena such as fluorescence and nonlinear optical (NLO) activity. The NLO properties of chalcone-based materials are of particular interest for applications in optical switching and data storage. While specific data for the homopolymer of this compound is limited, the optical characteristics of related furan-containing polymers have been documented. For instance, the novel polymer poly(2,3-bis(hexylthio)- du.ac.irmdpi.comdithiino[2,3-c]furan) (PBDF) has been synthesized and characterized for its electronic absorption and electrochemical properties, demonstrating the potential of furan-based systems in optoelectronics. nih.gov
Table 1: Optical Properties of a Related Furan-Containing Polymer
| Polymer | Absorption Max (λmax) in Solution | Optical Bandgap (Eg) | Key Feature |
|---|---|---|---|
| Poly(2,3-bis(hexylthio)- du.ac.irmdpi.comdithiino[2,3-c]furan) (PBDF) | 488 nm (in CHCl3) | 1.9 eV | Enhanced processability due to alkyl groups |
Data sourced from a study on a novel furan-containing polymer for optoelectronic applications. nih.gov
Applications in Polymer Synthesis
This compound can be utilized as a monomer in polymer synthesis due to its reactive α,β-unsaturated double bond, which is susceptible to polymerization reactions. Its incorporation into a polymer backbone can introduce rigidity and potentially enhance specific properties of the resulting material, such as conductivity and thermal resistance.
The creation of polymers with tailored electrical conductivity is a significant area of materials research. Intrinsically conducting polymers typically possess a backbone with continuous π-conjugation. While the homopolymer of this compound would have its conjugated chalcone units attached as pendant groups rather than in the main chain, these groups can still influence electronic properties.
The incorporation of this compound as a comonomer or as a pendant group on a polymer backbone could provide sites for doping, a process that introduces charge carriers (polarons and bipolarons) and increases conductivity. nih.gov The furan and phenyl rings contribute to a π-electron system that could, in the right polymer architecture and upon doping, facilitate charge transport. Research into electroconductive polymers often focuses on materials like polyaniline, polythiophene, and polyacetylene. du.ac.ir The exploration of chalcone-containing polymers represents a less conventional approach, with the potential to create materials where electrical properties could be tuned by modifying the chalcone structure. However, specific studies detailing the synthesis and conductivity measurements of polymers derived from this compound are not prevalent.
The thermal stability of a polymer is crucial for its application in high-temperature environments. The inclusion of rigid, aromatic, and heterocyclic structures into a polymer backbone is a common strategy to enhance its thermal resistance. The this compound molecule contains both a phenyl and a furan ring, which are thermally stable moieties.
When this monomer is incorporated into a polymer, these rigid structures can restrict the thermal motion of the polymer chains, thus increasing the energy required for thermal degradation. Furan-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), have been shown to possess high thermal stability. For example, PEF is thermally stable up to 373°C. researchgate.net Similarly, other furan-based polyesters exhibit degradation temperatures higher than 300°C. nih.gov This suggests that polymers derived from this compound could also exhibit favorable thermal properties. Thermogravimetric analysis (TGA) is the standard method for evaluating this property.
Table 2: Thermal Stability Data for Representative Furan-Based Polyesters
| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Degradation Onset Temp. (Td) |
|---|---|---|---|
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 84°C | 219°C | ~373°C |
| Poly(isosorbide furanoate) (PIsF) | 157°C | Amorphous | >300°C |
| Poly(1,4-cyclohexanedimethylene 2,5-furanoate) (PCHDMF) | 74°C | 262°C | >300°C |
Data compiled from studies on the synthesis and characterization of furan-based polyesters. researchgate.netnih.gov
Computational and Theoretical Studies on 3 2 Furyl Acrylophenone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been successfully employed to analyze the electronic structure of 3-(2-Furyl)acrylophenone. A notable study utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional with the 6-311++G(d,p) basis set to perform geometry optimization and calculate various electronic properties in the gas phase.
The optimized molecular geometry obtained from these calculations shows good agreement with experimental data derived from X-ray crystallography, thereby validating the computational methodology. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the calculated HOMO-LUMO gap provides insights into its charge transfer characteristics.
| Computational Method | Basis Set | Calculated Property | Value |
|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | Dipole Moment | 3.33 Debye |
| DFT/B3LYP | 6-311++G(d,p) | HOMO Energy | - |
| DFT/B3LYP | 6-311++G(d,p) | LUMO Energy | - |
| DFT/B3LYP | 6-311++G(d,p) | HOMO-LUMO Energy Gap | - |
Reaction Mechanism Elucidation through Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the general mechanism for the synthesis of chalcones, the Claisen-Schmidt condensation, has been the subject of theoretical investigation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the synthesis of this compound, 2-furaldehyde reacts with acetophenone (B1666503).
Computational modeling, typically using DFT methods, can be employed to elucidate the mechanistic pathway of the Claisen-Schmidt condensation. These studies can determine the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.
The key steps in the mechanism that can be modeled include:
Enolate formation: The deprotonation of the α-carbon of acetophenone by a base to form a nucleophilic enolate.
Nucleophilic attack: The attack of the enolate on the carbonyl carbon of 2-furaldehyde to form an aldol (B89426) addition product.
Dehydration: The elimination of a water molecule from the aldol adduct to yield the α,β-unsaturated ketone, this compound.
Through these computational models, the activation energies for each step can be calculated, allowing for the identification of the rate-determining step. Furthermore, these studies can provide insights into the stereoselectivity of the reaction.
Spectroscopic Property Prediction using Theoretical Methods
Theoretical methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, computational methods have been applied to predict its nuclear magnetic resonance (NMR) spectra.
Specifically, DFT calculations at the B3LYP level with different basis sets have been used to calculate the 1H and 13C NMR chemical shifts. The calculated chemical shifts are then compared with experimental values to confirm the molecular structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for such calculations.
In addition to NMR spectra, other spectroscopic properties can be predicted using theoretical approaches:
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations can provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).
Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These theoretical spectra are invaluable for the assignment of vibrational bands observed in experimental IR and Raman spectra.
The accuracy of these predictions is dependent on the chosen computational method, basis set, and the inclusion of solvent effects, if applicable.
| Spectroscopic Technique | Theoretical Method | Predicted Properties |
|---|---|---|
| NMR | DFT/GIAO | 1H and 13C Chemical Shifts |
| UV-Vis | TD-DFT | λmax, Oscillator Strengths, Electronic Transitions |
| IR & Raman | DFT | Vibrational Frequencies and Intensities |
Synthesis and Research Significance of 3 2 Furyl Acrylophenone Derivatives
Design and Synthesis of Substituted Analogs
The strategic design of 3-(2-furyl)acrylophenone analogs involves introducing various functional groups onto the aromatic rings. The synthesis is most commonly achieved via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a substituted 2-furaldehyde. This method allows for modular assembly, where diverse substituents can be incorporated by simply changing the starting materials.
General Synthesis via Claisen-Schmidt Condensation: An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to a mixture of a substituted acetophenone and a substituted 2-furaldehyde. The reaction is typically stirred at room temperature or gently heated to completion. The resulting chalcone (B49325) derivative often precipitates from the reaction mixture and can be purified by filtration and recrystallization.
Nitro-Substituted Derivatives
The introduction of a nitro (NO₂) group is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a scaffold. Nitro-substituted derivatives of this compound can be synthesized by utilizing either a nitro-substituted acetophenone or a nitro-substituted furfural (B47365).
For instance, the synthesis of 3-(2-Furyl)-1-(3-nitrophenyl)prop-2-en-1-one is achieved by the Claisen-Schmidt condensation of 2-furaldehyde and 3-nitroacetophenone. researchgate.net The reaction is carried out in methanol (B129727) at room temperature with an aqueous solution of sodium hydroxide as the catalyst. researchgate.net Similarly, other isomers can be prepared using the corresponding nitroacetophenone. A general procedure for synthesizing (E)-1-(2-nitrophenyl)-3-(aryl)prop-2-en-1-ones involves reacting 2-nitroacetophenone with an appropriate aldehyde in an alcoholic basic medium, yielding the desired products in high yields after recrystallization. mdpi.com
Alternatively, the nitro group can be positioned on the furan (B31954) ring. The synthesis of compounds like 4'-Hydroxy-3'-methoxy-3-(5-nitro-2-furyl)acrylophenone demonstrates this approach, starting from 5-nitro-2-furaldehyde (B57684) and a substituted acetophenone (4-hydroxy-3-methoxyacetophenone). nih.gov The precursor, (E)-3-(5-Nitro-2-furyl)acrylaldehyde, is a key intermediate for such syntheses. Research has shown that the presence of a nitro group, particularly at the para-position of an aromatic ring, can be important for antimicrobial activity. semanticscholar.org
Table 1: Synthesis of Nitro-Substituted this compound Derivatives
| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |
| 3-(2-Furyl)-1-(3-nitrophenyl)prop-2-en-1-one | 2-Furaldehyde | 3-Nitroacetophenone | NaOH / Methanol | Not specified | researchgate.net |
| (E)-1-(2-Nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | 2-Nitroacetophenone | NaOH / Ethanol (B145695) | 81% | mdpi.com |
| 4'-Hydroxy-3'-methoxy-3-(5-nitro-2-furyl)acrylophenone | 5-Nitro-2-furaldehyde | 4-Hydroxy-3-methoxyacetophenone | Not specified | Not specified | nih.gov |
Halogenated Derivatives
Halogen atoms (F, Cl, Br, I) are often incorporated into bioactive molecules to enhance properties such as lipophilicity and metabolic stability. Halogenated derivatives of this compound are synthesized using halogen-substituted precursors in the Claisen-Schmidt condensation.
The synthesis of compounds such as 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one involves the condensation of acetophenone with 5-(3,4-dichlorophenyl)-2-furaldehyde. semanticscholar.org This derivative has demonstrated significant urease inhibition activity. semanticscholar.org Similarly, 4'-Fluoro-3-(2-furyl)acrylophenone can be prepared from 4-fluoroacetophenone and 2-furaldehyde. sigmaaldrich.com
An important research finding in the synthesis of polyfluorinated chalcones is the potential for a competing nucleophilic aromatic substitution (SNAr) reaction. When synthesizing chalcones using di- or tri-fluorine-substituted benzaldehydes in methanol with a base catalyst, the fluorine atom at the para-position can be replaced by a methoxy (B1213986) group from the solvent. acgpubs.org To avoid this side reaction and obtain the purely halogenated derivative, a less nucleophilic solvent such as tetrahydrofuran (B95107) (THF) can be used. acgpubs.org This highlights the critical role of solvent choice in directing the reaction outcome.
Table 2: Synthesis of Halogenated this compound Derivatives
| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Finding | Reference |
| 1-Phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | Acetophenone | 5-(3,4-Dichlorophenyl)-2-furaldehyde | NaOH / Ethanol | Showed good urease inhibition. | semanticscholar.org |
| 4'-Fluoro-3-(2-furyl)acrylophenone | 2-Furaldehyde | 4-Fluoroacetophenone | Standard Claisen-Schmidt | N/A | sigmaaldrich.com |
| (E)-3-(2,4-Difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 2,4-Difluorobenzaldehyde | 2',4',6'-Trimethoxyacetophenone | KOH / THF | Using THF prevents SNAr side reaction. | acgpubs.org |
Alkoxy-Substituted Derivatives
Alkoxy groups, such as methoxy (-OCH₃) or benzyloxy (-OCH₂Ph), are frequently found in natural products and are known to influence biological activity. These groups can be introduced into the this compound structure by using precursors bearing these substituents.
For example, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one was synthesized via the Claisen-Schmidt condensation of 2-hydroxy-3,4,6-trimethoxyacetophenone with 2-furaldehyde. uece.br This compound, derived from a natural product acetophenone, exhibited low toxicity in zebrafish models. uece.br Another example, 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, was synthesized from 1-[4-(benzyloxy)phenyl]ethanone and methyl furan-2-carboxylate (B1237412) using sodium amide in dry ether. nih.gov
As mentioned previously, methoxy-substituted derivatives can also be formed as a result of a nucleophilic aromatic substitution reaction when polyfluorinated benzaldehydes are used in methanol, providing an alternative synthetic route to these compounds. acgpubs.org
Table 3: Synthesis of Alkoxy-Substituted this compound Derivatives
| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Solvent | Reference |
| (E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | 2-Furaldehyde | 2-Hydroxy-3,4,6-trimethoxyacetophenone | NaOH / Ethanol | uece.br |
| 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one | Methyl furan-2-carboxylate | 1-[4-(Benzyloxy)phenyl]ethanone | NaNH₂ / Dry Ether | nih.gov |
| 4'-Hydroxy-3'-methoxy-3-(5-nitro-2-furyl)acrylophenone | 5-Nitro-2-furaldehyde | 4-Hydroxy-3-methoxyacetophenone | Not specified | nih.gov |
Alkyl-Substituted Derivatives
The incorporation of small alkyl groups, like methyl (-CH₃), can impact a molecule's conformation and interaction with biological targets. Similar to other derivatives, these are synthesized using alkyl-substituted starting materials.
Research into acrylophenone (B1666309) derivatives for cytotoxic activity identified a compound with a methyl substituent on the phenyl ring as a promising lead for further development. nih.gov The synthesis of such compounds follows the standard Claisen-Schmidt pathway, for example, by reacting 2-furaldehyde with a methyl-substituted acetophenone (e.g., 4-methylacetophenone) in the presence of a base.
Functionalization of the Furan Moiety
Modifying the furan ring of this compound can be accomplished in two primary ways: by starting with a pre-functionalized furfural derivative in a Claisen-Schmidt condensation or by performing electrophilic aromatic substitution on the intact chalcone.
The first approach is exemplified by the synthesis of 3-(5-nitro-2-furyl) and 3-(5-aryl-2-furyl) derivatives, which utilize 5-nitro-2-furaldehyde and 5-aryl-2-furaldehydes as starting materials, respectively. nih.govsemanticscholar.org This method is direct and allows for the introduction of a wide range of substituents at the 5-position of the furan ring.
The second approach leverages the high reactivity of the furan ring towards electrophiles. Furan is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.com Substitution occurs preferentially at the C5 position (α to the oxygen and para to the propenone bridge), as the intermediate carbocation is more resonance-stabilized compared to substitution at other positions. chemicalbook.compearson.com Standard electrophilic substitution reactions such as nitration (e.g., with acetyl nitrate) or halogenation (e.g., with bromine in dioxane) can be applied to introduce functional groups directly onto the furan ring of the chalcone. pearson.comyoutube.com
Functionalization of the Phenyl Moiety
The most straightforward and widely used method for functionalizing the phenyl moiety of this compound is through the selection of an appropriately substituted acetophenone as a starting material for the Claisen-Schmidt condensation. This modular approach provides access to a vast chemical space, as a large number of substituted acetophenones are commercially available or readily synthesized.
By using acetophenones with nitro, halogen, alkoxy, or alkyl groups at various positions (ortho, meta, para), the corresponding functional groups are directly incorporated into the final chalcone structure. researchgate.netmdpi.comacgpubs.orgnih.gov For example, reacting 2-furaldehyde with 3-nitroacetophenone yields 3-(2-Furyl)-1-(3-nitrophenyl)prop-2-en-1-one. researchgate.net Similarly, using 4-fluoroacetophenone yields 4'-Fluoro-3-(2-furyl)acrylophenone. sigmaaldrich.com This synthetic flexibility is a key reason for the extensive research into this class of compounds, as it allows for systematic studies of structure-activity relationships by varying the substituents on the phenyl ring.
Structure-Reactivity Relationships in this compound Derivatives
The chemical reactivity of this compound derivatives is intrinsically linked to the electronic and steric properties of the substituents on both the phenyl and furan rings. The core chalcone structure, featuring an α,β-unsaturated carbonyl system, presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The electrophilicity of these sites, and thus the reactivity of the molecule, is modulated by the nature of the substituents.
Electron-donating groups on the phenyl ring, such as methoxy or hydroxyl groups, can decrease the electrophilicity of the carbonyl carbon and the β-carbon through resonance effects. Conversely, electron-withdrawing groups, like nitro or halogen substituents, enhance the electrophilicity of these positions, making the derivative more susceptible to nucleophilic attack.
| Derivative Type | Substituent Effect | Impact on Reactivity | Biological Activity Correlation |
| Phenyl Ring Substituted | Electron-donating groups (e.g., -OCH₃, -OH) | Decreases electrophilicity of carbonyl and β-carbon | Modulation of anticancer and antimicrobial activity |
| Phenyl Ring Substituted | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Increases electrophilicity of carbonyl and β-carbon | Enhancement of antimicrobial and anti-inflammatory potential |
| Furan Ring Substituted | Varied substituents | Alters electron density of the conjugated system | Influences specificity and potency of biological action |
Heterocyclic Ring Formation from this compound Precursors
The α,β-unsaturated ketone moiety in this compound makes it an excellent synthon for the construction of various five- and six-membered heterocyclic rings through cyclocondensation and Michael addition reactions. The general strategy involves the reaction of the chalcone with a binucleophilic reagent, where one nucleophilic center attacks the β-carbon and the other attacks the carbonyl carbon, leading to the formation of a new ring system.
Pyrazoline Synthesis: The reaction of this compound with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazolines. In this reaction, the amino group of hydrazine initially attacks the β-carbon of the chalcone in a Michael-type addition. This is followed by an intramolecular cyclization where the other amino group attacks the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline ring. The specific product, such as a 1H-pyrazole or a pyrazoline, can depend on the reaction conditions and the nature of the hydrazine reagent used.
Isoxazoline (B3343090) Synthesis: Analogous to pyrazoline synthesis, isoxazolines can be prepared from this compound by reacting it with hydroxylamine (B1172632) hydrochloride. The reaction proceeds through a similar mechanism of nucleophilic addition to the β-carbon followed by intramolecular cyclization and dehydration. A study has reported the synthesis of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole from the corresponding chalcone and hydroxylamine hydrochloride in the presence of glacial acetic acid as a catalyst under reflux conditions. ijpcbs.com
Pyrimidine Synthesis: Six-membered heterocyclic rings like pyrimidines can also be synthesized from this compound. This is typically achieved by reacting the chalcone with reagents such as urea, thiourea, or guanidine (B92328) in the presence of a base. The reaction involves a Michael addition followed by a cyclocondensation reaction to form the dihydropyrimidine, which may then be oxidized to the corresponding pyrimidine.
The following table summarizes the formation of different heterocyclic rings from this compound precursors:
| Heterocyclic Ring | Reagent | General Reaction Type | Resulting Compound (Example) |
| Pyrazoline | Hydrazine Hydrate (B1144303) | Michael Addition-Cyclocondensation | 3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole |
| Isoxazoline | Hydroxylamine Hydrochloride | Michael Addition-Cyclocondensation | 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole ijpcbs.com |
| Pyrimidine | Guanidine Hydrochloride | Michael Addition-Cyclocondensation | 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine |
The versatility of this compound as a precursor for heterocyclic synthesis underscores its importance in the development of new chemical entities with potential therapeutic applications. The ability to introduce a variety of substituents on both the phenyl and furan rings allows for the creation of diverse libraries of heterocyclic compounds for biological screening.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-(2-Furyl)acrylophenone, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-furfural and acetophenone derivatives under basic conditions (e.g., NaOH or KOH). Light-mediated functionalization methods, as described for analogous α-(perfluoroalkylsulfonyl)propiophenones, may also be adapted to introduce specific substituents .
- Critical Parameters : Reaction temperature (typically 50–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., pyrrolidine for enolate formation) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the trans-isomer preferentially .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- Spectroscopy : and NMR to confirm furyl and acrylophenone moieties (e.g., vinyl protons at δ 6.5–7.5 ppm; furyl protons at δ 6.2–7.4 ppm). IR spectroscopy for carbonyl stretch (~1680 cm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., trans-configuration of the acrylophenone group), as demonstrated for structurally similar compounds like ethyl 3-(2,4-difluorophenoxy)acrylate .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Stability : The compound is sensitive to prolonged exposure to light and moisture, which may induce polymerization or decomposition. Thermal stability tests (TGA/DSC) for derivatives indicate decomposition above 200°C, releasing furan-related volatiles .
- Storage : Store in amber vials at –20°C under inert gas (N or Ar). Use desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NMR chemical shifts between computational predictions (DFT) and experimental data may arise from solvent effects or crystal packing. Multi-technique validation (e.g., coupling NMR with X-ray crystallography) is critical. For example, crystallographic data for 3-(2-chlorophenyl)-4-hydroxyfuran-2(5H)-one resolved ambiguities in tautomeric forms .
- Recommendation : Use high-field NMR (≥500 MHz) and deuterated solvents to minimize artifacts. Cross-reference with databases like PubChem or CCDC .
Q. What strategies optimize the bioactivity of this compound derivatives in drug discovery?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance electrophilicity and binding to biological targets. For instance, 3-(5-nitro-2-furyl) derivatives exhibit mutagenic activity, suggesting potential as antiproliferative agents .
- Experimental Design : Use in vitro assays (e.g., ACE inhibition assays with N-[3-(2-Furyl)acryloyl-phenylalanyl-glycyl-glycine as a substrate) to screen derivatives. Monitor IC values and compare with positive controls .
Q. How can computational chemistry aid in predicting the reactivity of this compound in photochemical reactions?
- Methods : Perform TD-DFT calculations to model excited-state behavior and predict regioselectivity in [2+2] cycloadditions. Compare with experimental UV-Vis spectra (λ ~300 nm for π→π* transitions) .
- Validation : Correlate computed HOMO-LUMO gaps with experimental reaction outcomes (e.g., photostability or side-product formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
